molecular formula C15H10ClN5OS B2917061 2-((6-Amino-4-(4-chlorophenyl)-3,5-dicyanopyridin-2-yl)thio)acetamide CAS No. 333960-26-2

2-((6-Amino-4-(4-chlorophenyl)-3,5-dicyanopyridin-2-yl)thio)acetamide

Cat. No. B2917061
CAS RN: 333960-26-2
M. Wt: 343.79
InChI Key: WJZNWBQZSWIIEP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Compound X involves several steps, including the condensation of appropriate precursors. Researchers have explored various synthetic routes, such as Aza-Wittig reactions and tandem Staudinger–Aza-Wittig–Nucleophilic addition reactions . These methods allow for the efficient assembly of the indole-based scaffold.

Scientific Research Applications

Synthesis and Characterization

  • Chemical Synthesis and Structural Analysis : The compound is involved in the synthesis and characterization of Schiff bases and other derivatives, demonstrating a foundational role in organic chemistry research. For instance, it has been utilized in the formation of Schiff bases with CNS depressant activity through reactions involving substituted aryl aldehydes, showcasing its versatility in creating biologically active molecules (Bhattacharjee et al., 2011).

  • Heterocyclic Chemistry : Its applications extend into the synthesis of novel heterocyclic compounds, which are crucial in the development of new therapeutic agents. Studies have illustrated its use in the creation of thiazolidinone and acetidinone derivatives, highlighting its significance in medicinal chemistry and drug discovery (Mistry et al., 2009).

Biological Activities

  • Antimicrobial Activity : Research has focused on evaluating the antimicrobial properties of derivatives synthesized from this compound. For example, new thiazolidinone and acetidinone derivatives have been screened for antimicrobial activity against various microorganisms, showcasing the potential of these derivatives in combating infectious diseases (Mistry et al., 2009).

  • Antitumor and Anticancer Potential : Derivatives of this compound have been screened for their antitumor activity, with some showing promising results against cancer cell lines. This underscores the compound's role in the development of new anticancer agents, highlighting its contribution to oncological research (Yurttaş et al., 2015).

  • Corrosion Inhibition : Beyond biomedical applications, derivatives of this compound have been investigated for their role in corrosion inhibition. This illustrates the compound's utility in industrial applications, particularly in protecting metals against corrosion, thereby extending their lifespan and ensuring the integrity of structures (Yıldırım et al., 2008).

Mechanism of Action

  • Antiviral Activity : Derivatives of Compound X have demonstrated inhibitory effects against influenza A and Coxsackie B4 viruses . The precise mechanism involves interference with viral replication or entry processes.

properties

IUPAC Name

2-[6-amino-4-(4-chlorophenyl)-3,5-dicyanopyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN5OS/c16-9-3-1-8(2-4-9)13-10(5-17)14(20)21-15(11(13)6-18)23-7-12(19)22/h1-4H,7H2,(H2,19,22)(H2,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJZNWBQZSWIIEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=NC(=C2C#N)SCC(=O)N)N)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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